molecular formula C17H20N2O3S2 B5722577 N-benzyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

N-benzyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

Cat. No. B5722577
M. Wt: 364.5 g/mol
InChI Key: IIXJVDLCQOVJHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-benzyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide and related compounds often involves multi-step chemical reactions that may include acylation, sulfonation, and amidation processes. Research by Sugimoto et al. (1990) on related piperidine derivatives highlights the synthesis and evaluation of these compounds for anti-acetylcholinesterase activity, which suggests a similar synthetic approach could be applied to N-benzyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of N-benzyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide can be analyzed through spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-Vis. These techniques provide detailed information on the compound's geometrical parameters, vibrational frequencies, and electronic properties, contributing to a comprehensive understanding of its structure. Janani et al. (2020) discuss the spectroscopic investigation of a similar piperidine derivative, which might offer insights into the structural analysis of N-benzyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide (Janani et al., 2020).

Chemical Reactions and Properties

Piperidine derivatives, including N-benzyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, participate in various chemical reactions such as nucleophilic substitutions, cyclizations, and additions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity. Research on related compounds provides insight into these reactions and their implications for the compound's chemical properties (Crich & Smith, 2001).

properties

IUPAC Name

N-benzyl-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c20-17(18-12-14-6-2-1-3-7-14)15-8-4-10-19(13-15)24(21,22)16-9-5-11-23-16/h1-3,5-7,9,11,15H,4,8,10,12-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXJVDLCQOVJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

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